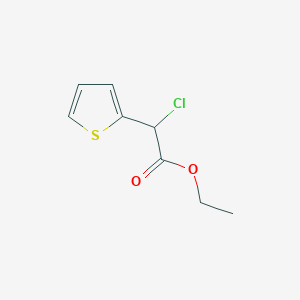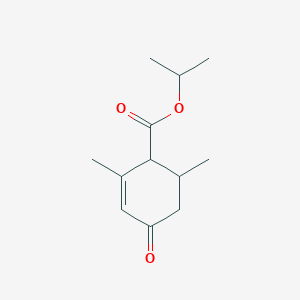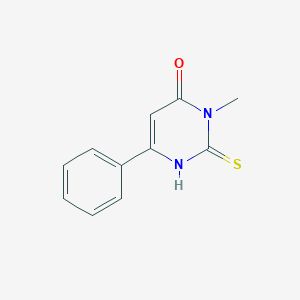
Ethyl 2-chloro-2-thiophen-2-ylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-chloro-2-thiophen-2-ylacetate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-2-thiophen-2-ylacetate typically involves the chlorination of ethyl 2-thiophen-2-ylacetate. One common method is the reaction of ethyl 2-thiophen-2-ylacetate with thionyl chloride (SOCl₂) under reflux conditions. This reaction introduces a chlorine atom at the alpha position of the ester group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-chloro-2-thiophen-2-ylacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Nucleophilic Substitution: Products include ethyl 2-azido-2-thiophen-2-ylacetate or ethyl 2-thiocyanato-2-thiophen-2-ylacetate.
Oxidation: Products include ethyl 2-chloro-2-thiophen-2-ylsulfoxide or ethyl 2-chloro-2-thiophen-2-ylsulfone.
Reduction: The major product is ethyl 2-chloro-2-thiophen-2-ylmethanol.
Aplicaciones Científicas De Investigación
Ethyl 2-chloro-2-thiophen-2-ylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: It serves as a building block for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or antimicrobial agent.
Industry: It is utilized in the production of materials with specific electronic properties, such as organic semiconductors.
Mecanismo De Acción
The mechanism of action of ethyl 2-chloro-2-thiophen-2-ylacetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the thiophene ring can influence its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-thiophen-2-ylacetate: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
Ethyl 2-bromo-2-thiophen-2-ylacetate: Contains a bromine atom instead of chlorine, which can affect its reactivity and selectivity in chemical reactions.
Ethyl 2-iodo-2-thiophen-2-ylacetate: Contains an iodine atom, making it more reactive in certain substitution reactions compared to its chloro counterpart.
Uniqueness
Ethyl 2-chloro-2-thiophen-2-ylacetate is unique due to the presence of the chlorine atom, which enhances its reactivity in nucleophilic substitution reactions
Propiedades
Fórmula molecular |
C8H9ClO2S |
|---|---|
Peso molecular |
204.67 g/mol |
Nombre IUPAC |
ethyl 2-chloro-2-thiophen-2-ylacetate |
InChI |
InChI=1S/C8H9ClO2S/c1-2-11-8(10)7(9)6-4-3-5-12-6/h3-5,7H,2H2,1H3 |
Clave InChI |
IAGNBJOHMOSJKS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=CC=CS1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2-Chloroethoxy)phenyl]ethan-1-one](/img/structure/B13876944.png)
![4-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}cyclohexanone](/img/structure/B13876945.png)
![[[5-(4-Amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13876952.png)








![5-(1H-indazol-5-ylamino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13877004.png)


